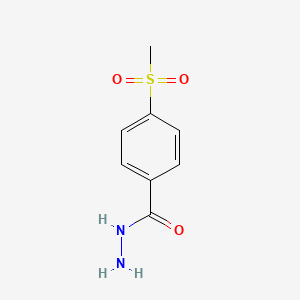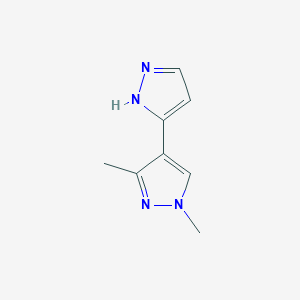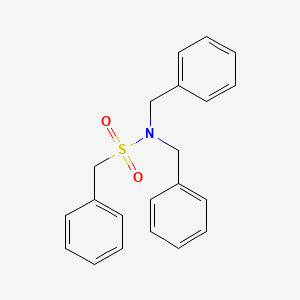![molecular formula C21H23N5O2S B2404054 3-[5-(cyanomethylsulfanyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-cyclohexylpropanamide CAS No. 1034129-39-9](/img/structure/B2404054.png)
3-[5-(cyanomethylsulfanyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-cyclohexylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-[5-(cyanomethylsulfanyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-cyclohexylpropanamide” is a fascinating chemical compound with immense potential for scientific research. It belongs to the class of quinazolines, which are important heterocycles in medicinal chemistry . Quinazolines possess a wide spectrum of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .
Molecular Structure Analysis
Quinazolines and quinazolinones are considered important pharmacophores, which are privileged structures in medicinal chemistry . The specific molecular structure analysis of “this compound” was not found in the available resources.Applications De Recherche Scientifique
To give an overview of the research area, I can provide insights based on the closely related compounds found:
Therapeutic Potential
- Compounds like imiquimod (a derivative of imidazoquinoline) have demonstrated therapeutic potential as immune-response modifiers and have been used for conditions like viral anogenital warts and even in some cancer treatments due to their ability to activate immune cells and induce apoptosis in tumor cells (Shipley & Kennedy, 2006).
- Anagrelide, part of the imidazo quinazolin series, has been observed to have antiaggregating effects on platelets and has been used in treating thrombocytosis (Silverstein et al., 1988).
Diagnostic and Monitoring Applications
- Compounds like MeIQx (a heterocyclic aromatic amine) can be monitored in human urine, providing insights into human exposure to these compounds, which is crucial for understanding the metabolism and potential toxicological impacts of these substances (Stillwell et al., 1999).
Pharmacodynamics and Pharmacokinetics
- Studies on compounds like AG337, a nonclassical inhibitor of thymidylate synthase, show the importance of understanding the pharmacokinetics and pharmacodynamics of novel therapeutic agents. These studies help in determining the tolerable dosage and schedule for administration (Rafi et al., 1995).
Propriétés
IUPAC Name |
3-[5-(cyanomethylsulfanyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-cyclohexylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2S/c22-12-13-29-21-25-16-9-5-4-8-15(16)19-24-17(20(28)26(19)21)10-11-18(27)23-14-6-2-1-3-7-14/h4-5,8-9,14,17H,1-3,6-7,10-11,13H2,(H,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KINLSCBFAVEYKE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4-Methylthiophen-2-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2403974.png)



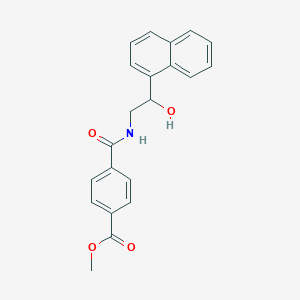

![3-[(2-chloro-6-fluorophenyl)methyl]-9-(3,4-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2403983.png)
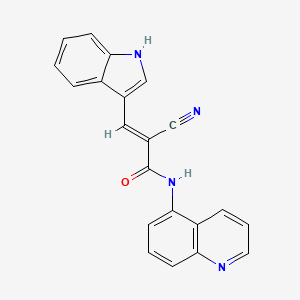
![N-(2,5-dimethylphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2403986.png)
